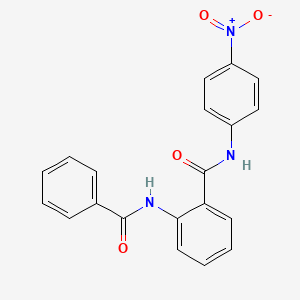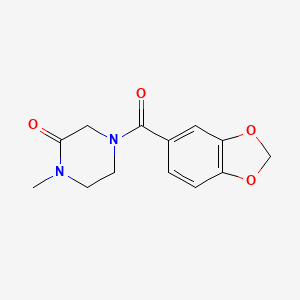
2-(benzoylamino)-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzoylamino)-N-(4-nitrophenyl)benzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are involved in many physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their overexpression has been linked to several pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors, such as BB-94, has been of great interest in the scientific community.
作用机制
2-(benzoylamino)-N-(4-nitrophenyl)benzamide inhibits MMPs by binding to their active site and preventing the cleavage of extracellular matrix proteins. MMPs are zinc-dependent enzymes, and 2-(benzoylamino)-N-(4-nitrophenyl)benzamide chelates the zinc ion at the active site, thereby blocking the enzyme's activity. 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to be a broad-spectrum MMP inhibitor, targeting several MMP isoforms, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
The inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several biochemical and physiological effects. In cancer cells, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce cell migration and invasion, increase apoptosis, and inhibit angiogenesis. In addition, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce inflammation and fibrosis in animal models of arthritis and liver fibrosis. However, the inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can also have adverse effects, such as impaired wound healing and tissue remodeling, which should be taken into consideration when using this compound in therapeutic applications.
实验室实验的优点和局限性
2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, such as its potency and broad-spectrum activity against MMPs. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide is commercially available and can be easily synthesized in the lab. However, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can inhibit other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. One direction is the development of more potent and selective MMP inhibitors, which can overcome the limitations of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. Another direction is the investigation of the role of MMPs in other pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Moreover, the combination of MMP inhibitors with other therapies, such as immunotherapy and targeted therapy, can enhance their efficacy and reduce their adverse effects. Finally, the use of MMP inhibitors as diagnostic tools, such as imaging agents, can provide a non-invasive method for the detection of MMP activity in vivo.
合成方法
The synthesis of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide involves several steps, starting from the reaction of 4-nitroaniline with benzoyl chloride to obtain 4-nitrobenzamide. This intermediate is then reacted with 2-aminobenzophenone in the presence of sodium hydride and dimethylformamide to yield 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be achieved by recrystallization from ethanol.
科学研究应用
2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. MMPs are known to be involved in tumor invasion and metastasis, and their inhibition by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce tumor growth and angiogenesis in animal models. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
属性
IUPAC Name |
2-benzamido-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZDRTUZGQKYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6084788 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)


![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)

![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)
![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)